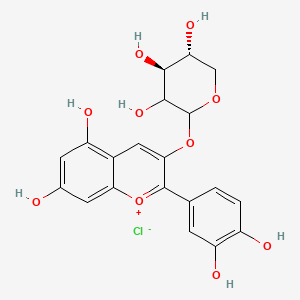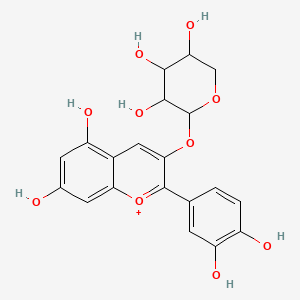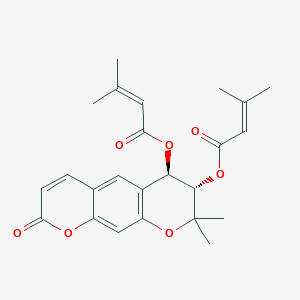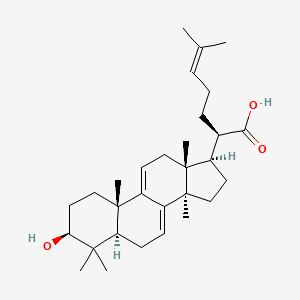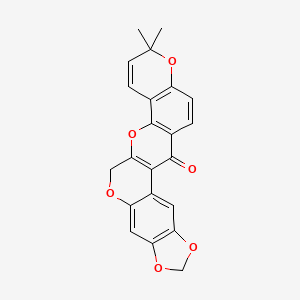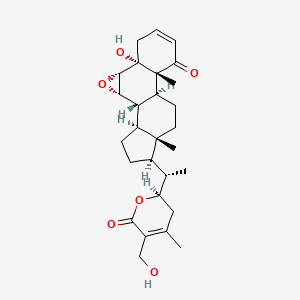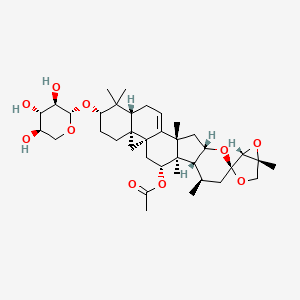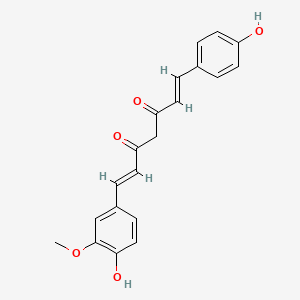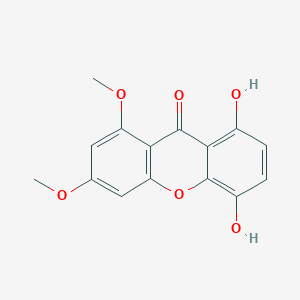
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a natural product found in Calophyllum teysmannii with data available.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a group of compounds that have been the subject of extensive research due to their diverse biological activities. The synthesis and structural elucidation of various xanthones, including those structurally similar to 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one, have been detailed in studies. For instance, Elix et al. (1978) described the synthesis of several chloroxanthones, highlighting the methods for creating these complex molecules (Elix et al., 1978). Similarly, Xiong et al. (2011) isolated 3-hydroxy-1,2-dimethoxy-9H-xanthen-9-one from Polygala arillata, demonstrating the natural occurrence and structural characteristics of related xanthones (Xiong et al., 2011).
Antioxidant Properties
Research has also focused on the antioxidant properties of xanthones. Kang et al. (2008) isolated new xanthone derivatives from Securidaca inappendiculata, including compounds with significant antioxidant activities as determined by various assays (Kang et al., 2008). This suggests that 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one may also possess antioxidant capabilities due to its structural similarities.
Biomedical Applications
The potential biomedical applications of xanthones are highlighted in studies examining their biological activities. Huang et al. (2010) reported on two xanthone derivatives isolated from a mangrove endophytic fungus, which showed inhibitory effects on certain cancer cells (Huang et al., 2010). This points to the possibility that 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one could have similar bioactive properties.
Green Synthesis and Environmental Impact
The environmentally friendly synthesis of xanthone derivatives has also been explored. Samani et al. (2018) described a green synthesis method for xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst, demonstrating the potential for sustainable production methods for compounds like 5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one (Samani et al., 2018).
Propriétés
Numéro CAS |
103726-10-9 |
|---|---|
Nom du produit |
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |
Formule moléculaire |
C15H12O6 |
Poids moléculaire |
288.25 |
Synonymes |
5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





